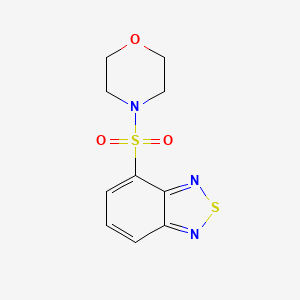

4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole derivatives involves various strategies, including electrochemical methods and conventional synthesis techniques. Electrochemical synthesis offers a green approach for the formation of sulfonamide and sulfone derivatives, showcasing the versatility of electrochemical reactions in synthesizing complex structures with potential biological significance (Nematollahi & Esmaili, 2010).

Molecular Structure Analysis

The molecular structure of derivatives related to 4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole has been elucidated through various spectroscopic and crystallographic techniques. For instance, the structure of a Mannich base derivative demonstrates significant molecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability and conformation of the molecule (Franklin et al., 2011).

Chemical Reactions and Properties

The reactivity of 4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole derivatives in chemical reactions highlights their utility in organic synthesis. For example, these compounds undergo various reactions to form disulfides and other derivatives through electrochemical oxidation, demonstrating their reactivity and potential in synthetic applications (Esmaili & Nematollahi, 2013).

Scientific Research Applications

Selective Cholecystokinin-2 Receptor Antagonists

One application involves the development of novel, selective cholecystokinin-2 receptor antagonists. A study described the identification and optimization of anthranilic sulfonamides as potent inhibitors, which demonstrated promising pharmacokinetic properties and in vivo efficacy in models of pentagastrin-stimulated acid secretion (Allison et al., 2006).

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. A compound within this chemical class was investigated for its modulating activity against standard and multi-resistant strains of various microorganisms. The study highlighted its potential in enhancing the efficacy of other antimicrobial agents against resistant strains (Oliveira et al., 2015).

Photochemical Electron Transfer

The compound has also been studied for its role in mediating photochemical electron transfer across surfactant vesicle bilayers. This research provides insights into the mechanisms of electron transfer in micellar systems, which has implications for the design of photochemical systems and materials (Robinson et al., 1988).

Environmental Analysis

In environmental science, derivatives of this compound have been used as analytical markers. For instance, the determination of 2-(4-Morpholinyl)benzothiazole in environmental samples provides a method for tracing pollution sources and understanding environmental degradation processes (Kumata et al., 1996).

Agrochemical Applications

Research on agrochemicals has shown that compounds like benzothiadiazole can enhance the melatonin and total polyphenol contents in red wines, indicating its potential in improving plant resistance and product quality in agriculture (Vitalini et al., 2011).

Novel Norepinephrine Inhibitors

The compound has been utilized in the discovery of novel selective norepinephrine inhibitors, showcasing its utility in developing therapeutics for pain management (O'Neill et al., 2011).

Safety and Hazards

properties

IUPAC Name |

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S2/c14-18(15,13-4-6-16-7-5-13)9-3-1-2-8-10(9)12-17-11-8/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVLNFBUXFEXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholin-4-ylsulfonyl)-2,1,3-benzothiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)

![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)